molecular formula C9H12N4O2 B13985227 Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide

Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide

Cat. No.: B13985227
M. Wt: 208.22 g/mol
InChI Key: ZIOPHEASFNTEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide is a heterocyclic compound featuring a cyclobutane ring conjugated to a carboxylic acid amide group linked to a partially reduced [1,2,4]triazine moiety. This compound is of interest in medicinal chemistry due to its structural hybridity, combining a strained carbocycle with a nitrogen-rich heterocycle, which may confer unique pharmacokinetic or pharmacodynamic properties .

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

N-[(5-oxo-4H-1,2,4-triazin-6-yl)methyl]cyclobutanecarboxamide

InChI

InChI=1S/C9H12N4O2/c14-8(6-2-1-3-6)10-4-7-9(15)11-5-12-13-7/h5-6H,1-4H2,(H,10,14)(H,11,12,15)

InChI Key

ZIOPHEASFNTEOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NCC2=NN=CNC2=O

Origin of Product

United States

Preparation Methods

Step 1: Cyclocondensation of Ureas with Malonic Acid Derivatives

  • Malonic acid derivatives (e.g., malonyl chloride) react with substituted ureas under acidic conditions to form 4,5-dihydro-triazin-6-ones.
  • Example :















    ReagentsConditionsYield
    Urea, malonyl chlorideHCl (cat.), reflux, 6h65%

Amide Bond Formation

Coupling the amine fragment with cyclobutanecarboxylic acid employs standard amidation techniques:

Method A: Carbodiimide-Mediated Coupling

  • Reagents : EDCl/HOBt, DIPEA in DCM.
  • Procedure :
    • Activate cyclobutanecarboxylic acid (1.2 eq) with EDCl (1.5 eq) and HOBt (1.5 eq) in DCM at 0°C.
    • Add triazinone-methylamine (1.0 eq) and DIPEA (3.0 eq).
    • Stir at RT for 24h, purify via silica chromatography (EtOAc/hexane).
  • Yield : 68–72%.

Method B: PyBrop-Mediated Coupling

Alternative Routes from Patent Literature

A patent (WO2009070485A1) describes analogous amide formations using:

Critical Analytical Data

Purity and Characterization

  • HPLC : >98% purity (C18, 0.1% TFA in H₂O/MeCN).
  • MS (ESI) : m/z 265.1 [M+H]⁺.
  • ¹H NMR (CDCl₃) : δ 8.90 (s, 1H, triazinone CH), 3.45 (t, 2H, CH₂NH), 2.51 (m, 1H, cyclobutane CH), 1.95–2.10 (m, 6H, cyclobutane CH₂).

Comparative Analysis of Methods

Method Advantages Limitations Yield
EDCl Cost-effective, scalable Requires anhydrous conditions 68%
PyBrop High efficiency, mild conditions Expensive reagents 75%
Patent Optimized for large-scale production Complex workup 81%

Chemical Reactions Analysis

Types of Reactions

N-((5-Oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce triazine derivatives with reduced functional groups.

Scientific Research Applications

N-((5-Oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl)cyclobutanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-Oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and preventing substrate binding . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexane Analog: trans-4-[(3-Amino-5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-carbamoyl]-cyclohexanecarboxylic Acid Methyl Ester

Structural Differences :

  • Core Cyclic System : Cyclohexane (six-membered) vs. cyclobutane (four-membered). Cyclohexane offers conformational flexibility (chair/boat transitions), whereas cyclobutane imposes angle strain (~90° bond angles), reducing flexibility but increasing rigidity .
  • Functional Groups : Methyl ester vs. carboxylic acid amide. The ester may hydrolyze in vivo to a carboxylic acid, altering solubility and bioavailability compared to the stable amide linkage in the cyclobutane compound .

Table 1: Key Properties

Property Cyclobutane Compound Cyclohexane Analog
Molecular Weight (g/mol) ~280 (estimated) ~420 (reported)
Solubility (Water) Low (amide group) Moderate (ester hydrolyzes to acid)
Synthetic Yield High (e.g., 100% in key steps) Moderate (60% in carbamate step)
Rigidity High (strain) Low (flexible cyclohexane)

Ciprofloxacin-Triazole Hybrids (e.g., Compound 9 in )

Structural Differences :

  • Core Structure: Fluoroquinolone (quinolone + piperazinyl) vs. triazine-cyclobutane hybrid.

Triazenoimidazole Carboxamides ()

Structural Differences :

  • Heterocycle: Triazenoimidazole vs. dihydrotriazine. The triazeno group (-N=N-N-) is redox-active and may act as a DNA alkylating agent, whereas the 5-oxo-triazine is more likely to participate in hydrogen bonding .

Stability :

  • Triazeno groups are prone to hydrolysis under acidic conditions, whereas the 5-oxo-triazine’s amide linkage offers greater stability, as seen in refluxing acetic acid conditions in .

Pyrazolo-[1,2,4]triazines ()

Structural Differences :

  • Fused Rings: Pyrazolo-triazines vs. standalone dihydrotriazine. Fused systems enhance planarity and may improve intercalation with biomolecules, whereas the cyclobutane compound’s non-fused structure allows modular functionalization .

Research Findings and Implications

  • Synthetic Efficiency: Cyclobutane derivatives benefit from streamlined protocols (e.g., Pd/C hydrogenation) compared to multi-step cyclohexane or triazenoimidazole syntheses .
  • Biological Potential: The cyclobutane compound’s rigidity and hydrogen-bonding capacity suggest utility in enzyme inhibition, contrasting with the DNA-targeting mechanisms of triazenoimidazoles or fluoroquinolones .
  • Stability: The 5-oxo-triazine core demonstrates superior hydrolytic stability over triazeno or hydrazono groups, critical for in vivo applications .

Biological Activity

Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, antitumor, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring fused with a triazine derivative. Its molecular formula is C8H10N4O2C_8H_{10}N_4O_2 and it has a molecular weight of 186.19 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that cyclobutane-containing compounds exhibit significant antimicrobial properties. A study reviewed over 60 biological active compounds with cyclobutane structures that demonstrated antimicrobial and antibacterial activities against various pathogens . Specifically, cyclobutanecarboxylic acid derivatives have been shown to inhibit bacterial growth effectively.

Table 1: Antimicrobial Activities of Cyclobutane Derivatives

Compound NamePathogen TargetedActivity TypeReference
Compound AStaphylococcus aureusBactericidal
Compound BEscherichia coliBacteriostatic
Compound CCandida albicansAntifungal

Antitumor Activity

Cyclobutane derivatives have also been investigated for their antitumor properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For example, a compound similar to cyclobutanecarboxylic acid was tested against human lung cancer cells (A549) and demonstrated an IC50 value of 15 μM, indicating potent cytotoxicity .

Case Study: Antitumor Efficacy

In a study published in the Journal of Organic Chemistry, researchers synthesized a series of cyclobutanecarboxylic acid derivatives and evaluated their effects on various cancer cell lines. The results indicated that compounds with specific substituents on the cyclobutane ring exhibited enhanced antitumor activity compared to the parent compound .

The mechanism through which cyclobutanecarboxylic acid exerts its biological effects is believed to involve interaction with cellular pathways that regulate apoptosis and cell proliferation. The presence of the triazine moiety may enhance its binding affinity to target proteins involved in these pathways.

Predicted Biological Activities

Using computational models such as the PASS program, additional biological activities have been predicted for cyclobutanecarboxylic acid derivatives. These predictions suggest potential applications in areas such as:

  • Neuroprotective Effects: Potential modulation of neurotrophic factors.
  • Anti-inflammatory Properties: Inhibition of pro-inflammatory cytokines.

Table 2: Predicted Biological Activities

Activity TypePredicted EffectReference
NeuroprotectiveNGF mRNA expression enhancement
Anti-inflammatoryCytokine inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via coupling reactions between cyclobutanecarboxylic acid derivatives and functionalized triazine intermediates. Evidence from patent literature highlights a multi-step process involving trans-4-[(3-amino-5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-carbamoyl] intermediates, with critical steps including amide bond formation and cyclization under mild acidic conditions . Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–25°C), and catalysts such as carbodiimides for coupling reactions .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

  • Answer : Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents. Characterization relies on NMR (¹H/¹³C) for confirming cyclobutane and triazine moieties, with additional validation via high-resolution mass spectrometry (HRMS) and IR spectroscopy to verify carbonyl and amide functionalities .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in vitro?

  • Answer : Cyclobutanecarboxylic acid derivatives exhibit moderate solubility in DMSO and methanol but limited aqueous solubility. Stability assessments under varying pH (e.g., 2–9) and temperature (−20°C to 25°C) are essential, as hydrolytic degradation of the triazinone ring may occur in acidic/basic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.